molecular formula C11H12O2 B1200426 7-Methoxy-2-tetralone CAS No. 4133-34-0

7-Methoxy-2-tetralone

Cat. No. B1200426
CAS RN: 4133-34-0
M. Wt: 176.21 g/mol
InChI Key: XEAPZXNZOJGVCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Methoxy-2-tetralone involves several methods. Notably, it has been used in the preparation of other compounds, such as 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted octahydrobenzo[f]quinolines . These synthetic pathways often utilize cyclization reactions and functional group transformations.

Scientific Research Applications

Synthesis of Opioid Analgesics

7-Methoxy-2-tetralone: is a crucial intermediate in the synthesis of the opioid analgesic drug (-)-Dezocine . This compound plays a significant role in the pharmaceutical industry, particularly in the production of analgesics for moderate to severe pain management post-surgery or for cancer-related pain. The continuous-flow synthesis method for this compound offers advantages such as reduced reaction time and higher yields compared to traditional batch processes .

Intermediate for Morphine Derivatives

The compound serves as an important precursor in the synthesis of morphine derivatives. These derivatives are vital for developing pain management drugs with potentially fewer side effects and reduced risk of dependency .

Material for Natural Product Synthesis

7-Methoxy-2-tetralone is used as a raw material for synthesizing various natural products. Its high reactivity makes it a valuable starting point for complex organic syntheses that lead to the production of diverse natural compounds .

Synthesis of Steroids

This chemical is also an intermediate in the synthesis of steroids. Steroids have a wide range of applications, including anti-inflammatory medications and hormones .

Research on Anti-Proliferative Properties

There is ongoing research into the anti-proliferative properties of 7-Methoxy-1-tetralone derivatives. Studies suggest that these compounds can induce apoptosis and suppress cell proliferation, which could be beneficial in cancer treatment .

Development of New Synthetic Methods

7-Methoxy-2-tetralone is often used in the development of new synthetic methods and strategies. Its versatility allows chemists to explore novel pathways and reactions that can lead to more efficient and sustainable chemical processes .

properties

IUPAC Name

7-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAPZXNZOJGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194296
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-tetralone

CAS RN

4133-34-0
Record name 7-Methoxy-2-tetralone
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Record name 7-Methoxy-2-tetralone
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Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 7-METHOXY-2-TETRALONE
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Synthesis routes and methods I

Procedure details

2,7-dimethoxynaphthalene of formula XXV, ##STR36## is subjected to the action of sodium metal, in the heated state and in the presence of an anhydrous alcohol, to form 7-methoxy-1,2,3,4-tetrahydro-2-naphthalenone of formula XXVI, ##STR37## which is then reacted in the heated state in an alcoholic solvent with a hydroxylamine salt to form 7-methoxy-1,2,-3,4-tetrahydro-2-naphthalenone oxime of formula XXVII, ##STR38## which is then subjected to a catalytic hydrogenation, in solution in an alcohol, in the presence of Raney nickel and ammonia, to form 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene of formula XXVIII, ##STR39## which is condensed with acetic anhydride in acetic acid medium to form 2-acetamido-7-methoxy-1,2,3,4-tetrahydronaphthalene of formula XXIX, ##STR40## which is subjected to the action of boron tribromide, at room temperature in a halogenated organic solvent, to form 2-acetamido-7-hydroxy-1,2,3,4-tetrahydronaphthalene of formula XXX, ##STR41## which is then reacted with chloroacetonitrile, in the presence of boron trichloride and aluminum chloride, to form 2-acetamido-6-(2-chloro-1-oxoethyl)-7-hydroxy-1,2,3,4-tetrahydronaphthalene of formula XXXI, ##STR42## which is subjected to the action of triethylamine, in the heated state in a halogenated organic solvent, to form 7-acetamido-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-3-one of formula XXXII, ##STR43## which is then either
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Synthesis routes and methods II

Procedure details

The recombinant E. coli obtained in Example 2 was inoculated into 5 mL of a 2× YT medium containing 200 μg/mL of ampicillin and cultured with shaking at 30° C. for 28 hours. To 500 μL of the resulting culture liquid was added 500 μL of a 0.2 M potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal phosphate, and the mixture was sonicated so that a cell-free extract was obtained. Subsequently, 100 μL of the cell-free extract was added to 305 μL of a substrate solution having the composition shown below. After the mixture was allowed to react at 30° C. for 1 hour, 50 μL of 6 N hydrochloric acid was added to stop the reaction. The optical purity of the produced (S)-7-methoxy-2-aminotetralin was measured using HPLC under the conditions shown below. As a result, the modified enzymes shown in Table 2 had stereoselectivity higher than that of the wild-type.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 7-Methoxy-2-tetralone in organic synthesis?

A: 7-Methoxy-2-tetralone serves as a crucial starting material for synthesizing diverse compounds, including natural products and pharmaceuticals. Its structure allows for modifications at various positions, making it a versatile building block. For example, it is used in the synthesis of Miltirone [], a natural product with cytotoxic activity against tumor cell lines, and Carnosic acid [], a diterpene known for its antioxidant and potential anticancer properties.

Q2: How can 7-Methoxy-2-tetralone be asymmetrically alkylated for pharmaceutical applications?

A: Researchers have successfully employed enantioselective phase-transfer catalysis to achieve asymmetric alkylation of 7-Methoxy-2-tetralone [, ]. This approach is particularly useful for synthesizing chiral drugs where only one enantiomer possesses the desired pharmacological activity. Specifically, it has been employed in the efficient synthesis of Dezocine [] and Eptazocine hydrobromide [], both opioid analgesics.

Q3: Are there efficient methods to synthesize 7-Methoxy-2-tetralone in high yield?

A: Yes, recent research highlights the development of a novel one-pot synthesis method for 7-Methoxy-2-tetralone and its isomer 6-Isopropyl-7-methoxy-1-tetralone []. This method, utilizing polyphosphoric acid and isopropanol, boasts high yields, making it suitable for large-scale production and facilitating research on related natural products.

Q4: Can 7-Methoxy-2-tetralone be used to synthesize heterocyclic compounds?

A: Absolutely. Researchers have successfully utilized 7-Methoxy-2-tetralone in the synthesis of various heterocyclic compounds, including naphtho[2,1-b]furan-2-ones [] and benzo[f]chromene derivatives [, , ]. These heterocycles often exhibit interesting biological activities, highlighting the potential of 7-Methoxy-2-tetralone as a starting material for medicinal chemistry research.

Q5: Has 7-Methoxy-2-tetralone been used in biocatalytic reactions?

A: Yes, researchers have successfully employed 7-Methoxy-2-tetralone as a substrate for enzymatic reactions [, ]. Specifically, an (S)-enantioselective transaminase from Pseudomonas fluorescens KNK08-18 has been used to convert 7-Methoxy-2-tetralone into (S)-7-methoxy-2-aminotetraline with high enantioselectivity []. This highlights the potential of utilizing biocatalysts with 7-Methoxy-2-tetralone for the production of chiral compounds.

Q6: What is the structure of 7-Methoxy-2-tetralone?

A6: 7-Methoxy-2-tetralone is a tetralin derivative with a ketone group at position 2 and a methoxy group at position 7 of the aromatic ring.

Q7: Has 7-Methoxy-2-tetralone been used in the total synthesis of complex natural products?

A: Yes, the versatility of 7-Methoxy-2-tetralone as a building block has been demonstrated in the total synthesis of (-)-Morphine []. This accomplishment highlights the potential of this compound in complex molecule synthesis, opening avenues for developing novel synthetic strategies for other natural products with medicinal importance.

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